tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate
Overview
Description
tert-Butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with an amino group and a fluorine atom The tert-butyl group is attached to the carboxylate moiety, providing steric hindrance and stability to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amino group is introduced through an amination reaction, which can be achieved using reagents like ammonia or amines.
tert-Butyl Protection: The carboxylate group is protected with a tert-butyl group using tert-butyl chloroformate (Boc2O) under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorine atom or the carboxylate group, leading to defluorination or reduction to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or defluorinated products.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butyl group serves as a protecting group for carboxylates in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural features.
Biocatalysis: Utilized in biocatalytic processes for the selective modification of peptides and other biomolecules.
Industry:
Material Science: Application in the synthesis of polymers and advanced materials.
Agrochemicals: Potential use in the development of agrochemical products.
Mechanism of Action
The mechanism of action of tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Used in the synthesis of lipid-lowering drugs.
tert-Butyl (3R,5R)-3,5-dihydroxy-7-N-phthaloylimino-heptanonate: A compound with similar structural features but different functional groups.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom distinguishes tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate from other similar compounds, potentially enhancing its biological activity and stability.
Amino Group: The amino group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVIBSNJHHGNCZ-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638772-27-6, 1932247-39-6 | |
Record name | rac-tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL (3R,5R)-3-AMINO-5-FLUOROPIPERIDINE-1-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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